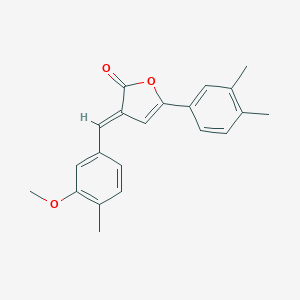

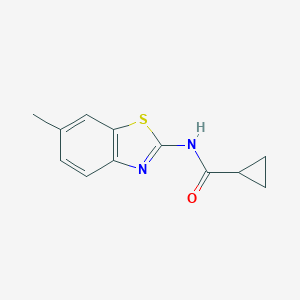

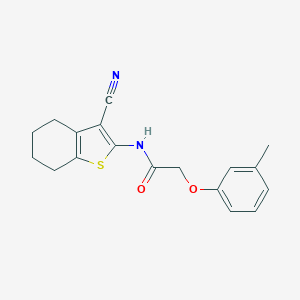

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide” is a derivative of benzothiazole . Benzothiazole derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Chemical Reactions Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, are highly reactive and can participate in a wide variety of chemical reactions .Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target theDprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, these compounds may inhibit the DprE1 enzyme, thereby hindering the survival of M. tuberculosis .

Result of Action

Benzothiazole derivatives have been reported to exhibit inhibitory effects againstM. tuberculosis, suggesting that they may lead to the death of these bacteria .

Advantages and Limitations for Lab Experiments

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has several advantages and limitations for lab experiments, including:

Advantages:

1. This compound is relatively easy to synthesize, and the yield is reasonable.

2. This compound has shown significant biological activity in various scientific research applications.

3. This compound has low toxicity, making it a potential candidate for further development.

Limitations:

1. This compound is relatively unstable and can degrade over time, leading to a decrease in biological activity.

2. This compound has limited solubility in water, making it difficult to use in aqueous-based experiments.

3. This compound has not been extensively studied in vivo, limiting its potential applications in drug development.

Future Directions

There are several future directions for N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide research, including:

1. Further investigation of the mechanism of action of this compound.

2. Development of more stable analogs of this compound with improved biological activity.

3. Investigation of the in vivo efficacy of this compound in animal models.

4. Exploration of the potential applications of this compound in drug development, including the development of antimicrobial, antioxidant, and anticancer drugs.

5. Investigation of the potential applications of this compound in other fields, such as agriculture and food preservation.

Conclusion

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown significant biological activity in various scientific research applications, including antimicrobial, antioxidant, and anticancer activity. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug development and other fields.

Synthesis Methods

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is synthesized by reacting 6-methyl-2-aminobenzothiazole with cyclopropanecarbonyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane, and the resulting product is purified using column chromatography. The yield of this compound is around 40%, and the purity can be confirmed using NMR spectroscopy.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has been used in various scientific research applications, including:

1. Antimicrobial activity: this compound has shown significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

2. Antioxidant activity: this compound has been shown to have potent antioxidant activity, which makes it a potential candidate for the development of antioxidant supplements.

3. Anticancer activity: this compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer.

properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-7-2-5-9-10(6-7)16-12(13-9)14-11(15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAAFFCTEWXZHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B415422.png)

![3-chloro-N-[3-(N-{[(2-chlorobenzyl)sulfanyl]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B415426.png)

![2-(2,4-dichlorophenoxy)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B415428.png)

![2-[(2-bromobenzyl)sulfanyl]-N'-cyclooctylideneacetohydrazide](/img/structure/B415429.png)

![2-[(2-bromobenzyl)sulfanyl]-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propylidene]acetohydrazide](/img/structure/B415432.png)

![3-[(4-chlorophenyl)sulfanyl]-N'-cycloheptylidenepropanohydrazide](/img/structure/B415433.png)

![3-[(4-chlorophenyl)sulfanyl]-N'-(1,2-dihydro-5-acenaphthylenylmethylene)propanohydrazide](/img/structure/B415435.png)

![4,4'-({4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B415438.png)

![5-(4-isopropylphenyl)-3-[4-(octyloxy)benzylidene]-2(3H)-furanone](/img/structure/B415446.png)